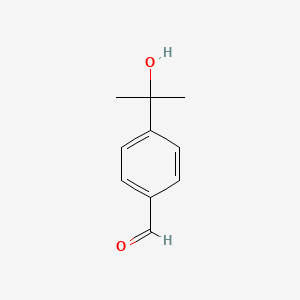
4-(2-Hydroxypropan-2-yl)benzaldehyde
Vue d'ensemble
Description
4-(2-Hydroxypropan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a hydroxypropan-2-yl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
4-(2-Hydroxypropan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of p-tolualdehyde with 2-amido-2-cyanoacetamide and sulfur in the presence of 1-methylimidazole and a solvent mixture of toluene and N-methyl-2-pyrrolidinone. The reaction is typically carried out at elevated temperatures (130°C) for an extended period (25 hours) and then purified through column chromatography .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxypropan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxypropan-2-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(2-Hydroxypropan-2-yl)benzoic acid.
Reduction: 4-(2-Hydroxypropan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the hydroxypropan-2-yl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Hydroxy-1-methylethyl)benzaldehyde: Similar structure but with a different substitution pattern.
Benzaldehyde: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.
4-Hydroxybenzaldehyde: Lacks the hydroxypropan-2-yl group, affecting its reactivity and applications.
Uniqueness
4-(2-Hydroxypropan-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a hydroxypropan-2-yl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUMJJBGXUQSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81036-81-9 | |
| Record name | 4-(2-hydroxypropan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2800171.png)
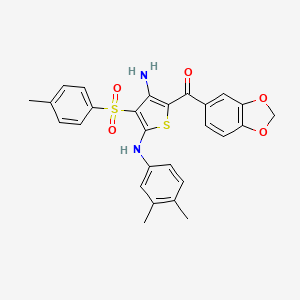
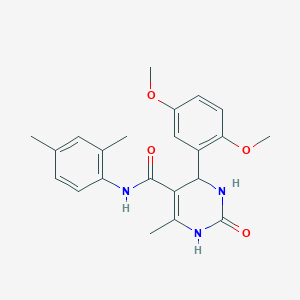
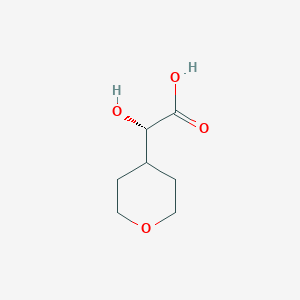
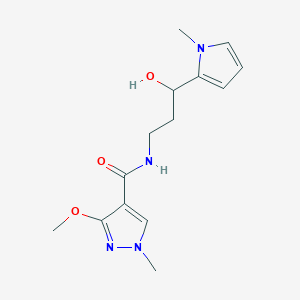
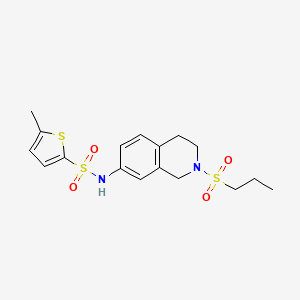
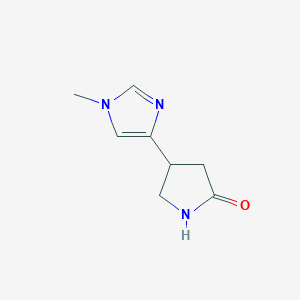
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
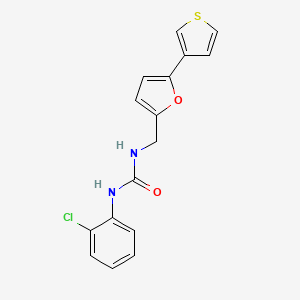
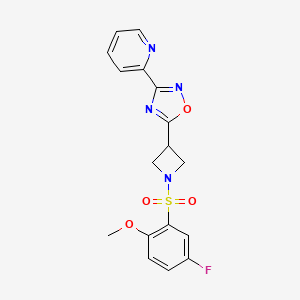
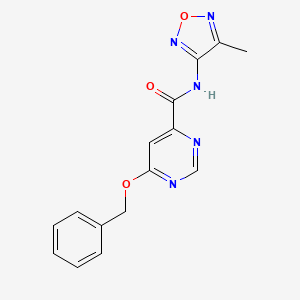
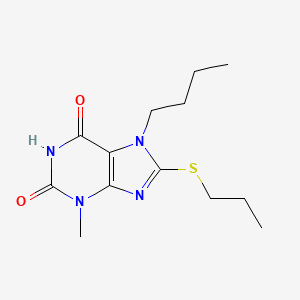
![N'-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2800192.png)
![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
